molecular formula C2H3ClO2 B594973 Chloroacetic acid-d3 CAS No. 1796-85-6

Chloroacetic acid-d3

Cat. No.: B594973
CAS No.: 1796-85-6
M. Wt: 97.512
InChI Key: FOCAUTSVDIKZOP-RIAYTAFFSA-N
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Description

It is a colorless, hygroscopic crystalline solid with the molecular formula ClCD2CO2D and a molecular weight of 97.52 g/mol . This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for precise tracking and analysis in various chemical and biological processes.

Mechanism of Action

Target of Action

Chloroacetic acid-d3, also known as Trideuteriochloroacetic acid , is a deuterated derivative of chloroacetic acidIt’s known that chlorinated acetic acids, such as dichloroacetic acid, inhibit the enzyme pyruvate dehydrogenase kinase . This suggests that this compound might interact with similar targets.

Mode of Action

Based on the known interactions of chlorinated acetic acids, it’s plausible that this compound interacts with its targets mainly via van der waals forces and hydrogen bonds . These interactions could lead to changes in the structure and function of the target proteins, potentially affecting their activity.

Pharmacokinetics

The physical and chemical properties of the compound, such as its molecular weight of 9752 and its solubility, could influence its bioavailability and pharmacokinetic profile.

Result of Action

Based on the known effects of chlorinated acetic acids, it’s plausible that this compound could affect cellular redox balance and energy metabolism, given its potential interaction with pyruvate dehydrogenase .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other molecules, and the specific cellular context. For instance, the compound’s melting point is 60-63 °C (lit.) and its boiling point is 189 °C (lit.) , which could influence its stability and action under different environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloroacetic acid-d3 can be synthesized through the deuteration of chloroacetic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the reaction of chloroacetic acid with deuterium oxide (D2O) under acidic or basic conditions to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves the chlorination of acetic acid followed by deuteration. The chlorination process is carried out using chlorine gas in the presence of a catalyst, such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2). The resulting chloroacetic acid is then subjected to deuteration using deuterium oxide .

Comparison with Similar Compounds

Chloroacetic acid-d3 is compared with other deuterated and non-deuterated chloroacetic acids:

Similar Compounds

  • Dichloroacetic Acid
  • Trichloroacetic Acid
  • Fluoroacetic Acid
  • Bromoacetic Acid
  • Iodoacetic Acid
  • Acetic Acid
  • 2-Chloropropionic Acid
  • 3-Chloropropanoic Acid
  • 2,2-Dichloropropionic Acid
  • Sodium Chloroacetate

Properties

IUPAC Name

deuterio 2-chloro-2,2-dideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCAUTSVDIKZOP-RIAYTAFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O[2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729151
Record name Chloro(~2~H_3_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1796-85-6
Record name Chloro(~2~H_3_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1796-85-6
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